4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s structure features a benzamide moiety substituted with a methoxy group and a benzothiazole ring with a methylthio substituent, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole intermediate with methylthiol or a methylthio-containing reagent.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-methoxybenzoic acid with an appropriate amine, followed by coupling with the benzothiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and room temperature.
Reduction: Lithium aluminum hydride, dry ether as a solvent, and reflux conditions.
Substitution: Sodium hydride, dimethylformamide as a solvent, and elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial activity.
6-methylbenzothiazole: Studied for its anti-inflammatory properties.
2-(4-methoxyphenyl)benzothiazole: Investigated for its anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Biological Activity
4-Methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a methoxy group, a benzothiazole moiety, and a benzamide structure, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole : The initial step involves synthesizing the benzothiazole core through cyclization reactions involving appropriate thioketones and amines.
- Benzamide Formation : The benzamide is formed by coupling the synthesized benzothiazole with an appropriate amine in the presence of coupling agents like EDC or DCC.
- Methylation : The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown effectiveness against various cancer cell lines, with IC50 values indicating potent cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 |
Benzothiazole Derivative | HeLa (Cervical Cancer) | 10.3 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Activity
Research has also pointed towards antiviral properties associated with similar compounds. For example, derivatives have been shown to inhibit viral replication in vitro. Compounds containing thiazole rings have demonstrated activity against viruses such as Hepatitis C Virus (HCV), with some exhibiting EC50 values in the low micromolar range.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for tumor growth or viral replication.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound could interfere with cell cycle progression, thereby inhibiting proliferation.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Anticancer Activity : A study involving a series of benzothiazole derivatives showed that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines (source needed).
- Antiviral Efficacy : Another research project focused on thiazole derivatives demonstrated that certain modifications led to increased efficacy against HCV, indicating a promising avenue for further drug development.
Properties
IUPAC Name |
4-methoxy-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJDCOAWJLEPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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